Pelargonidin-3-glucoside

Catalog No.
S613139
CAS No.
18466-51-8
M.F
C21H21ClO10
M. Wt
468.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pelargonidin-3-glucoside

CAS Number

18466-51-8

Product Name

Pelargonidin-3-glucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C21H21ClO10

Molecular Weight

468.8 g/mol

InChI

InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17-,18+,19-,21-;/m1./s1

InChI Key

CAHGSEFWVUVGGL-UBNZBFALSA-N

SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]

Synonyms

callistephin, pelargonidin 3-glucoside, pelargonidin-3-glucopyranoside, pelargonidin-3-glucoside

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]
  • Compound: Pelargonidin-3-glucoside (C21H21O10) []
  • Origin: Found in various fruits and vegetables like strawberries, pomegranate juice, purple corn, and the skins of red grapes (Vitis vinifera L.) []
  • Significance: Studied for its potential health benefits due to its antioxidant and transporter inhibitory properties [].

Molecular Structure Analysis

Pelargonidin-3-glucoside possesses a complex structure with several key features [, ]:

  • Anthocyanidin core: It consists of a flavylium cation (pelargonidin) core with a ring structure containing hydroxyl groups. These groups contribute to its antioxidant activity [].
  • Glucose attachment: A glucose molecule is linked to the pelargonidin core via a glycosidic bond at the 3rd carbon position (hence the name 3-glucoside) []. This sugar moiety affects its solubility and stability [].

Chemical Reactions Analysis

Specific information on the synthesis of Pelargonidin-3-glucoside is limited in scientific literature. However, anthocyanins like this are generally produced through a multi-step pathway involving enzymes in plants [].

  • Decomposition: Anthocyanins, including Pelargonidin-3-glucoside, can degrade under various conditions like heat, light, and pH changes. This degradation results in colorless compounds [].

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Pelargonidin-3-glucoside is scarce. However, anthocyanins generally exhibit the following properties [, ]:

  • Appearance: Reddish-purple crystalline solid [].
  • Solubility: Soluble in water, methanol, and other polar solvents. Less soluble in non-polar solvents [].
  • Melting point: Not readily available, but anthocyanins typically decompose before melting [].
  • Boiling point: Decomposes before boiling [].
  • Stability: Sensitive to light, heat, and pH changes [].

Pelargonidin-3-glucoside demonstrates potential health benefits through various mechanisms:

  • Antioxidant activity: The structure with hydroxyl groups allows it to scavenge free radicals, protecting cells from oxidative damage [].
  • Transporter inhibition: Studies suggest it may inhibit bilitranslocase transporters, potentially impacting bile acid transport in the liver [].

Anti-oxidant properties

Pg3G, like other anthocyanins, exhibits strong antioxidant activity. It can scavenge free radicals, unstable molecules that damage cells and contribute to various chronic diseases. This was demonstrated in a study where Pg3G protected liver cells from oxidative stress induced by hydrogen peroxide. Additionally, research suggests that Pg3G may activate the Nrf2/ARE pathway, a cellular defense system against oxidative stress, further enhancing its protective effects [].

Anti-inflammatory potential

While studies suggest Pg3G possesses modest anti-inflammatory properties, the exact mechanisms and effectiveness remain under investigation. Research using human whole blood cultures showed Pg3G, at specific concentrations, increased the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, suggesting potential benefits in inflammatory diseases []. However, further research is needed to explore the full extent of its anti-inflammatory potential.

Other potential applications

Scientific research is exploring Pg3G's potential applications in various areas beyond its antioxidant and anti-inflammatory properties. Some studies suggest it may have:

  • Anti-cancer properties: Research suggests Pg3G may inhibit the growth and proliferation of certain cancer cells [].
  • Anti-diabetic effects: Studies indicate Pg3G may improve insulin sensitivity and glucose metabolism [].
  • Neuroprotective potential: Research suggests Pg3G may protect brain cells from damage associated with neurodegenerative diseases.

UNII

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Wikipedia

Pelargonidin 3-glucoside

Dates

Modify: 2023-08-15

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